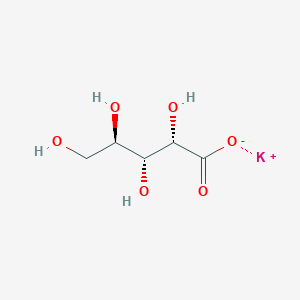
N-Ethylethylenediamine
Overview
Description
N-Ethylethylenediamine is a chelating agent used in mutagenesis research studies . It undergoes condensation with 2-hydroxy-3-methoxybenzaldehyde and forms organometallic ruthenium (II) complexes that inhibit the growth in human ovarian cancer cell lines .
Synthesis Analysis
The synthesis of N-Ethylethylenediamine involves the N-ethylation of ethylenediamine with ethanol in a fixed-bed reactor . A series of Cu-based catalysts were prepared and employed in this process . Satisfying results were obtained using Cu-Zn-La/Al2O3 as a catalyst . The reaction parameters including temperature, hydrogen pressure, and liquid hourly space velocity were optimized . Under optimal conditions, a 73.3% conversion of ethylenediamine and a 71.2% selectivity of N-ethylethylenediamine were achieved .Molecular Structure Analysis
The molecular formula of N-Ethylethylenediamine is C4H12N2 . It has a molecular weight of 88.15 . The N-Ethylethylenediamine molecule contains a total of 17 bonds. There are 5 non-H bonds, 3 rotatable bonds, 1 primary amine (aliphatic), and 1 secondary amine (aliphatic) .Chemical Reactions Analysis
Strong Brönsted acid sites played an important role in the conversion of aziridine, and the distribution of acid sites on the catalyst had a significant effect on the selectivity of N,N-diethylethylenediamine .Physical And Chemical Properties Analysis
N-Ethylethylenediamine has a refractive index of 1.439 (lit.) . It has a boiling point of 128-130 °C (lit.) . The density of N-Ethylethylenediamine is 0.837 g/mL at 25 °C (lit.) .Scientific Research Applications
Mutagenesis Research Studies
- Application Summary: N-Ethylethylenediamine is used as a chelating agent in mutagenesis research studies .
Synthesis of Organometallic Ruthenium (II) Complexes
- Application Summary: N-Ethylethylenediamine forms organometallic ruthenium (II) complexes that inhibit the growth in human ovarian cancer cell lines .
- Results or Outcomes: The organometallic ruthenium (II) complexes formed by N-Ethylethylenediamine have been found to inhibit the growth in human ovarian cancer cell lines .
Synthesis of Asymmetric Ethylenediamine Derivatives
- Application Summary: N-Ethylethylenediamine is used in the synthesis of asymmetric ethylenediamine derivatives . These derivatives are important intermediates in a variety of fields such as surfactant, pesticide, and pharmaceutical .
- Methods of Application: The synthesis involves the ring-opening reaction of aziridine with alkylamines over a series of ion-exchange resins . Among these catalysts, D001-CC exhibited excellent catalytic performance .
- Results or Outcomes: N, N-diethylethylenediamine was obtained in an excellent yield of 97% . Furthermore, D001-CC was efficiently recycled five times by simple treatment with large amounts of deionized water and mineral acid .
Synthesis of Piperacillin, Cefbuperazone, and Cefoperazone
- Application Summary: N-Ethylethylenediamine is an important intermediate for the synthesis of piperacillin, cefbuperazone, and cefoperazone .
- Results or Outcomes: The specific outcomes of these syntheses are not provided in the source. However, the use of N-Ethylethylenediamine likely leads to the successful synthesis of these pharmaceutical compounds .
Safety And Hazards
N-Ethylethylenediamine is a highly flammable liquid and vapor . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
N'-ethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-2-6-4-3-5/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZVXVGZMZRGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059390 | |
| Record name | 2-Aminoethyl(ethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethylethylenediamine | |
CAS RN |
110-72-5 | |
| Record name | N-Ethylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethylethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Aminoethyl(ethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminoethyl(ethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ETHYLETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/941MVD708N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]-](/img/structure/B93787.png)

![Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-](/img/structure/B93791.png)




